N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN6O2S2/c1-18(2)11-15-9(16-12(17-11)19(3)4)7-14-23(20,21)10-6-5-8(13)22-10/h5-6,14H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIILZFBFBWGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(S2)Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring with dimethylamino substitutions and a thiophene sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 343.435 g/mol. The unique structure allows for various interactions with biological targets, which is crucial for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzymatic pathways, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially influencing signal transduction processes.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit antimicrobial properties. In studies evaluating similar compounds, the minimum inhibitory concentration (MIC) against various bacterial strains was determined using the agar dilution method. For example:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 5a | Staphylococcus aureus | >100 |
| 5b | Escherichia coli | >100 |
| 5c | Pseudomonas aeruginosa | >100 |
None of the tested compounds demonstrated significant antimicrobial activity below 100 μM .
Antioxidant Activity
The antioxidant potential of related sulfonamide compounds was assessed using DPPH and FRAP assays. Results indicated moderate radical scavenging activities:
| Compound | DPPH IC50 (mM) |
|---|---|
| 5a | 1.57 |
| 5b | 0.66 |
| 5c | 1.23 |
The presence of specific substituents significantly influenced these activities, highlighting the importance of structural modifications in enhancing biological efficacy .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives and evaluated their biological activities. The results indicated that structural variations led to differing levels of antimicrobial and antioxidant activities, suggesting a structure-activity relationship .
- Pharmacological Potential : Research has indicated that compounds similar to this compound may serve as potential candidates for drug development targeting specific diseases due to their ability to modulate biological pathways effectively .
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that such compounds can act as selective inhibitors for certain enzymes involved in metabolic processes, which may lead to therapeutic applications in treating conditions like cancer or infections .
Comparison with Similar Compounds
Structural Analogues in the Sulfonylurea Herbicide Class
The compound shares structural similarities with sulfonylurea herbicides, which typically combine a triazine ring with sulfonylurea or sulfonamide groups. Key analogues include:
Key Observations :
- Triazine Substitution: The target compound’s 4,6-bis(dimethylamino) groups contrast with methoxy, ethoxy, or trifluoroethoxy substituents in analogues.
- Sulfonamide vs. Sulfonylurea : Unlike sulfonylureas (e.g., metsulfuron), the target lacks a urea bridge but retains the sulfonamide group. This may reduce hydrolytic stability but improve lipophilicity due to the chlorothiophene ring.
Thiourea-Based Triazine Derivatives
Another structural analogue, Thiourea, N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N'-butyl (CAS 63343-11-3), shares the 4,6-bis(dimethylamino) triazine core but replaces the sulfonamide with a thiourea-butyl group .
Comparison Highlights :
- Biological Activity : Thiourea derivatives are often intermediates or ligands rather than direct herbicides, suggesting divergent applications compared to the target compound .
Research Findings and Implications
Substituent Effects on Bioactivity
- Dimethylamino Groups: These substituents likely enhance solubility in polar solvents and improve systemic translocation in plants compared to alkoxy groups in metsulfuron or ethametsulfuron .
- Chlorothiophene : The electron-withdrawing chlorine atom may increase oxidative stability and membrane permeability, critical for pre-emergent herbicidal activity.
Q & A
Advanced Research Question
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
- Analytical Monitoring : HPLC-PDA at 254 nm to track degradation products. High-resolution LC-MS/MS for structural identification of byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
